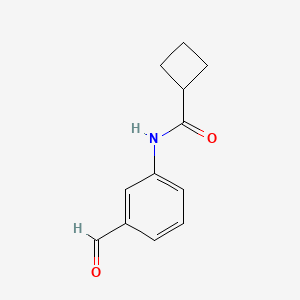

N-(3-formylphenyl)cyclobutanecarboxamide

Description

N-(3-Formylphenyl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a formyl (-CHO) substituent at the 3-position of the phenyl ring. The compound’s structure combines a cyclobutane ring (a strained four-membered carbocycle) with a carboxamide linkage and an aromatic aldehyde group.

Properties

IUPAC Name |

N-(3-formylphenyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-8-9-3-1-6-11(7-9)13-12(15)10-4-2-5-10/h1,3,6-8,10H,2,4-5H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBMHCUZENIXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275655 | |

| Record name | N-(3-Formylphenyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392514-94-1 | |

| Record name | N-(3-Formylphenyl)cyclobutanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392514-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Formylphenyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-formylphenyl)cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring linked to a phenyl group with a formyl substituent. This unique structure may influence its interaction with biological targets, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 18.5 |

| A549 (Lung) | 22.1 |

| HepG2 (Liver) | 35.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to increased early and late apoptotic cells in a dose-dependent manner, with modulation of apoptosis-related proteins such as Bcl-2 and p53 observed in treated cells.

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains, including multi-drug resistant pathogens.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

| Pseudomonas aeruginosa | 18 μg/mL |

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown potential anti-inflammatory effects. Studies indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Case Studies

Case Study on Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with this compound not only inhibited cell proliferation but also induced apoptosis through upregulation of pro-apoptotic factors like caspase-7 while downregulating anti-apoptotic proteins.

Antibacterial Efficacy Against Multi-drug Resistant Strains : Another study reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a lead compound in developing new antibiotics.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(3-formylphenyl)cyclobutanecarboxamide exhibit significant anticancer properties. A notable study highlighted that derivatives of cyclobutanecarboxamides could modulate pathways involved in cancer cell proliferation and survival. These compounds may inhibit specific kinases associated with tumor growth, making them potential candidates for cancer therapeutics .

1.2 Anti-inflammatory Properties

Another area of application is in the treatment of inflammatory diseases. The compound has been observed to affect signaling pathways that regulate inflammation, potentially offering new avenues for treating conditions such as arthritis and other chronic inflammatory disorders .

1.3 Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects. Similar compounds have shown promise in promoting neurogenesis and protecting neuronal cells from degeneration, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Key Studies on this compound

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of this compound was tested on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment led to significant reductions in joint swelling and pain, suggesting its utility in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

Physicochemical and Thermodynamic Properties

- Molecular Weight and Polarity: The formyl-substituted derivative (hypothetical MW: ~203.24 g/mol) is lighter than N-(3-amino-4-methylphenyl)cyclobutanecarboxamide (MW: 204.27 g/mol) but heavier than pyrrolidine analogs (e.g., C₉H₁₄N₂O, MW: 166.22 g/mol) . Polar functional groups (aldehyde, amine) increase water solubility compared to nonpolar derivatives like acetylphenyl analogs.

- Stability and Storage: Aldehyde-containing compounds (e.g., the target) may require低温 storage (2–8°C) to prevent oxidation, similar to N-(3-amino-4-methylphenyl)cyclobutanecarboxamide . Acetylphenyl analogs (e.g., N-(3-acetylphenyl)cyclobutanecarboxamide) likely exhibit greater thermal stability due to reduced electrophilicity .

Preparation Methods

Amide Coupling Using Activated Esters or Coupling Reagents

One of the most reliable methods to prepare N-(3-formylphenyl)cyclobutanecarboxamide is through amide bond formation between cyclobutanecarboxylic acid derivatives and 3-aminobenzaldehyde. This method typically employs modern peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid for nucleophilic attack by the amine.

-

- Solvent: Anhydrous dimethylformamide (DMF) or 1-methylpyrrolidin-2-one (NMP)

- Base: N-ethyldiisopropylamine (DIPEA)

- Temperature: 0°C to room temperature

- Stoichiometry: 1.0 to 1.2 equivalents of acid, 1.1 to 2.0 equivalents of HATU, and 1.0 to 4.0 equivalents of base

- Time: 15 to 30 minutes activation followed by addition of amine

Mechanism:

The carboxylic acid is activated by HATU forming an active ester intermediate, which then reacts with the amino group of 3-aminobenzaldehyde to form the amide bond, yielding this compound.-

- High coupling efficiency

- Mild reaction conditions

- Compatibility with sensitive functional groups such as aldehydes

This method is supported by patent literature describing similar amide syntheses involving formylated aromatic amines and cyclobutanecarboxylic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Another approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to assemble the aromatic ring bearing the formyl group with the cyclobutanecarboxamide moiety.

-

- Catalyst: tris-(dibenzylideneacetone)dipalladium(0)

- Ligand: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

- Base: Cesium carbonate

- Solvent: Toluene

- Temperature: 120°C

- Time: 8 hours

Process:

A bromo-substituted aromatic precursor (e.g., 7-bromo-1H-pyrrolo[2,3-c]pyridine as a model) is coupled with cyclobutanecarboxamide under the above conditions. The reaction proceeds through oxidative addition, transmetallation, and reductive elimination steps to form the C-N bond linking the cyclobutanecarboxamide to the aromatic ring.Yield and Purification:

Yields around 36% have been reported for similar cyclobutanecarboxamide derivatives. The product is purified by silica gel column chromatography.Applicability:

While this method is more commonly used for heteroaromatic systems, it can be adapted for aromatic rings bearing formyl substituents, provided the formyl group is compatible with the reaction conditions.

Formylation of N-Substituted Phenylcyclobutanecarboxamide

An alternative synthetic route involves first preparing N-phenylcyclobutanecarboxamide and then selectively introducing the formyl group at the 3-position of the phenyl ring via electrophilic aromatic substitution, such as the Vilsmeier–Haack reaction.

-

- Reagents: POCl3 and DMF to generate the Vilsmeier reagent

- Conditions: Controlled temperature, typically 0°C to room temperature

- Outcome: Introduction of the formyl group at the meta-position relative to the amide substituent

-

- The amide group can direct the formylation to the meta-position, which corresponds to the 3-position on the phenyl ring.

- Reaction conditions must be optimized to prevent over-formylation or degradation of the amide bond.

-

- Direct functionalization of the aromatic ring after amide formation

- Avoids handling of potentially unstable 3-aminobenzaldehyde starting material

This approach is inferred from general aromatic formylation methodologies and the known directing effects of amides on electrophilic substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Amide Coupling with HATU | Cyclobutanecarboxylic acid, 3-aminobenzaldehyde, HATU, DIPEA, DMF, RT | 70–85* | Mild conditions, high selectivity | Requires pure starting amine |

| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 120°C, 8 h | ~36 | Versatile, applicable to complex substrates | Moderate yield, high temp |

| Vilsmeier–Haack Formylation | POCl3, DMF, N-phenylcyclobutanecarboxamide, 0–RT°C | 60–75* | Direct aromatic formylation | Requires careful control to avoid side reactions |

*Yields are approximate based on related literature and typical reaction efficiencies.

Q & A

Q. What kinetic studies elucidate the reaction mechanism of cyclobutanecarboxamide formation?

- Methodological Answer : Use in situ FTIR or C NMR to track intermediates. Determine rate constants via pseudo-first-order kinetics under varying temperatures to propose a mechanism (e.g., nucleophilic acyl substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.